molecular formula C17H16N2O2S2 B2498929 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034435-29-3

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No. B2498929
M. Wt: 344.45
InChI Key: JVJCWEMXYWRIEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves complex reactions that provide insights into the chemical behavior of such molecules. For example, sulfonamides derived from serine and threonine have been synthesized using solid-phase synthesis, showcasing the versatility of sulfonamide chemistry (Králová et al., 2019). Additionally, the synthesis of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene-, and toluenesulfonamide highlights the structural diversity achievable with sulfonamide compounds (Jacobs et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be quite intricate. Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives reveal complex molecular and supramolecular structures, providing valuable insights into the conformational preferences and intermolecular interactions of these compounds (Jacobs et al., 2013). Such analyses are crucial for understanding how these molecules might interact in more complex chemical environments.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, indicating their reactivity and potential applications. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes under specific conditions leads to the formation of 1-methylsulfonyl-indoles, showcasing the compounds' versatility in synthetic chemistry (Sakamoto et al., 1988).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, are essential for their practical applications. While specific data on 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide may not be readily available, studies on related compounds provide a basis for understanding these properties. For example, the crystal structure of N-3-pyridinyl-methanesulfonamide offers insights into the compound's solid-state properties and potential for forming hydrogen bonds, which could influence its solubility and stability (Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications of sulfonamide compounds in synthesis and industry. Detailed studies on these properties are crucial for developing new materials and pharmaceuticals. For instance, the synthesis and reactivity of 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide illustrate the compounds' potential in organometallic chemistry and their behavior in complex reactions (Bongini et al., 1976).

Scientific Research Applications

  • Molecular Structure Studies :

    • The study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide reveals insights into molecular and supramolecular structures. This research shows different conformations afforded by variable dihedral angles, influencing intermolecular π-π stacking and hydrogen bonding (Jacobs, Chan, & O'Connor, 2013).
  • Synthesis of Complex Compounds :

    • Research on the synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines via 5-Endo-Trig Cyclisation Reactions highlights the intricate processes in creating complex chemical structures. This paper details the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines, leading to high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).
  • Mechanistic Insights in Organic Reactions :

    • The paper titled "Relayed Proton Brake in N-Pyridyl-2-iso-propylaniline Derivative: Two Brakes with One Proton" provides insights into the selective protonation of pyridine nitrogen atoms and its impact on the rotation rates around N-pyridyl and N-(i-Pr)phenyl bonds. This study contributes to the understanding of proton-related mechanisms in organic chemistry (Furukawa et al., 2020).
  • Structural Characterization and Analysis :

    • A combined experimental and computational study of the N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide provides an extensive analysis of molecular structures using nuclear magnetic resonance, infrared, and mass spectrometric techniques. This research contributes to the field of structural chemistry by verifying geometrical optimizations and structural parameters (Mphahlele & Maluleka, 2021).
  • Kinetics and Mechanism of Elimination Reactions :

    • The study of the kinetics of elimination reactions of 1,2‐diphenyl ethyl substrates in acetonitrile sheds light on the mechanistic change in the presence of a strong base. This research is pivotal in understanding the dynamics of elimination reactions in organic chemistry (Kumar & Balachandran, 2008).

Future Directions

The future directions for “1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide” and related compounds could involve further exploration of their biological activities. For instance, related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . These findings suggest that these compounds might be promising for further development.

properties

IUPAC Name

1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,13-14-5-2-1-3-6-14)19-11-15-7-4-9-18-17(15)16-8-10-22-12-16/h1-10,12,19H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCWEMXYWRIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

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